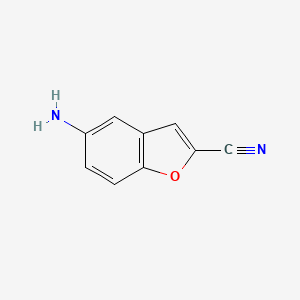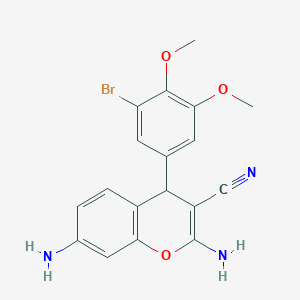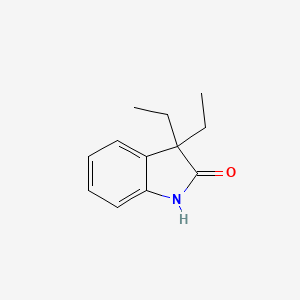![molecular formula C8H5BrN2O B8760133 3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde](/img/structure/B8760133.png)
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde
Vue d'ensemble
Description
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde is a heterocyclic compound that features a bromine atom at the 3-position and a carboxaldehyde group at the 7-position of the imidazo[1,2-a]pyridine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde typically involves the reaction of 2-aminopyridine with α-bromoketones. One common method includes a one-pot tandem cyclization/bromination reaction. In this process, 2-aminopyridine reacts with an α-bromoketone in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate, leading to the formation of the imidazo[1,2-a]pyridine ring system followed by bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The carboxaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid.
Reduction Products: 3-Bromoimidazo[1,2-a]pyridine-7-methanol.
Applications De Recherche Scientifique
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts
Mécanisme D'action
The mechanism of action of 3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde involves its interaction with specific molecular targets. The compound’s bromine atom and carboxaldehyde group enable it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, making it a valuable tool in drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid
- 3-Bromoimidazo[1,2-a]pyridine-7-methanol
- N-(pyridin-2-yl)amides
Uniqueness
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and a carboxaldehyde group allows for versatile chemical transformations and potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H5BrN2O |
|---|---|
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
3-bromoimidazo[1,2-a]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-10-8-3-6(5-12)1-2-11(7)8/h1-5H |
Clé InChI |
ZSTJKWIAWSBMRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NC=C2Br)C=C1C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzonitrile, 4-[[(4-propylphenyl)methylene]amino]-](/img/structure/B8760097.png)
![N-[2-(2-chlorophenyl)ethyl]acetamide](/img/structure/B8760103.png)

![3-Isoquinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-[[4-(methylsulfonyl)phenyl]methyl]-1-oxo-4-phenyl-, methyl ester](/img/structure/B8760110.png)





